molecular formula C11H13BrO B1393305 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone CAS No. 106662-93-5

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone

Cat. No. B1393305
M. Wt: 241.12 g/mol
InChI Key: LFQSLAQRWRZCLW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,5’-trimethyl-; 2’,4’,5’-Trimethylacetophenone; 1- (2,4,5-Trimethylphenyl)-ethanone; 2,4,5-Trimethyl-acetophenone; 1- (2,4,5-trimethylphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further attached to a phenyl ring, which has three methyl groups at the 2nd, 4th, and 5th positions .

Scientific Research Applications

Synthesis of Chalcone Analogues

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The reaction forms alpha, beta-unsaturated ketones via a SRN1 mechanism, suggesting its utility in synthesizing a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Chemical Protective Group

The compound has also been synthesized through a halogen-exchange reaction and further tested for its properties as a chemical protective group. However, the study found no photolytic phenomena in either H-donated solvent (MeOH) or nonpolar solvent (Benzene), suggesting its stability under these conditions (Li Hong-xia, 2007).

Hydrogen-bonding Patterns

Exploration of hydrogen-bonding patterns in related structures, such as enaminones with bromophenyl groups, has shown interesting intra- and intermolecular hydrogen bonding, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak C-H...Br interactions, Br...O, C-H...π, and C-H...O interactions (Balderson, Fernandes, Michael, & Perry, 2007).

Applications in Organic Synthesis

Facilitating Heterocyclic Thio Derivatives

The compound has been employed in the environmentally benign synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. This synthesis was mediated by indium in water, yielding high product yields and moderate antifungal activity, indicating its potential in pharmaceutical synthesis (Yang, Song, Zhang, Hu, Jin, & Liu, 2004).

Preparation of α-Bromo Chalcone Derivatives

It has been used for preparing α-Bromo chalcone derivatives containing 2-thiene rings, showcasing its versatility in organic synthesis. The process involved condensation followed by bromination and selective dehydrobromination, resulting in good yields (Budak & Ceylan, 2009).

One-Pot Synthesis of Iminolactones

A novel three-component condensation reaction involving 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone has been reported to efficiently synthesize fully substituted iminolactones in high yields. This one-pot reaction adds to the compound's utility in complex organic synthesis processes (Shaabani, Soleimani, & Sarvary, 2008).

properties

IUPAC Name

2-bromo-1-(2,4,5-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSLAQRWRZCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4,5-trimethylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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